molecular formula C21H25ClN2O3S B2714083 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 941955-89-1

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2714083
CAS No.: 941955-89-1
M. Wt: 420.95
InChI Key: CHKPUQFVLLABRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed by integrating multiple pharmacologically active motifs. Its structure incorporates an N-(2,4-dimethylphenyl)acetamide group, a sulfonyl linker, and a piperidine ring, all of which are privileged scaffolds in drug discovery. The acetamide functional group is a prevalent component in numerous bioactive molecules and marketed drugs , with documented activities including antimicrobial, anticancer, and anti-inflammatory effects . The integration of the piperidine ring further enhances the compound's research potential , as this scaffold is widely reported to exhibit a broad spectrum of biological properties such as antibacterial, antituberculosis, anticancer, and antiviral activities . The (4-chlorophenyl)sulfonyl group is a classic moiety used in medicinal chemistry to influence the molecule's physicochemical properties and its interaction with biological targets. This specific combination of structures makes 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethylphenyl)acetamide a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the areas of infectious diseases and oncology. The compound is intended for use in non-clinical, target-based screening assays, mechanism of action studies, and as a building block for the synthesis of novel chemical entities. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-15-6-11-20(16(2)13-15)23-21(25)14-18-5-3-4-12-24(18)28(26,27)19-9-7-17(22)8-10-19/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKPUQFVLLABRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, using reagents such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a substitution reaction, often using chlorobenzene derivatives.

    Final Coupling Reaction: The final step involves coupling the piperidine derivative with N-(2,4-dimethylphenyl)acetamide under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorobenzene derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Piperidine Derivatives

W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)
  • Structural Similarities : Both compounds contain a piperidine ring and a 4-chlorophenylsulfonyl group.
  • Key Differences : W-15 lacks the acetamide moiety and instead has a phenylethyl substituent. It is a 2-piperidinylidene derivative, whereas the target compound is a 2-piperidinyl acetamide.
  • Pharmacological Context : W-15 and its analog W-18 are synthetic opioids structurally related to fentanyl but with distinct piperidine substitution patterns. The target compound’s acetamide group may reduce opioid receptor affinity compared to W-15’s sulfonamide-phenylethyl motif .
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
  • Structural Similarities : Shares a sulfonylpiperazinyl group and acetamide-linked aryl ring.
  • Key Differences : Replaces the piperidine with a piperazine ring and substitutes the 2,4-dimethylphenyl group with a 4-fluorophenyl.
  • Functional Implications: Piperazine’s additional nitrogen may enhance solubility, while fluorophenyl vs.

Acetamide-Based Analogs

5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide
  • Structural Similarities : Contains an acetamide group linked to a substituted phenyl ring.
  • Key Differences : Incorporates a 1,3,4-oxadiazole-thiol group instead of a sulfonylpiperidine.
  • Biological Data : Demonstrated acetylcholinesterase (AChE) inhibition (MIC: 0.17–3.5 µM). The target compound’s piperidine-sulfonyl group may confer distinct binding kinetics compared to the oxadiazole-thiol’s electron-rich core .
N-(1-(4-chlorophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide (3f)
  • Structural Similarities : Combines sulfonamide and acetamide functionalities.
  • Key Differences : Uses an ethyl linker instead of a piperidine ring, with a dimethylphenylsulfonamide group.
  • Synthetic Relevance : Highlights the feasibility of coupling sulfonamide and acetamide groups, suggesting shared synthetic pathways (e.g., nucleophilic substitution or carbodiimide-mediated coupling) .

Piperidine/Piperazine Sulfonyl Derivatives

2-(2,4-Dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
  • Structural Similarities : Features a piperidinylsulfonyl group and acetamide-linked aryl ring.
  • Key Differences: Substitutes the 2,4-dimethylphenyl with a dichlorophenoxy group.
  • Pharmacophore Analysis: The dichlorophenoxy group’s electron-withdrawing properties may enhance metabolic stability compared to the target’s dimethylphenyl group .

Research Implications

  • Synthetic Strategies : The target compound can be synthesized via sulfonylation of piperidine followed by acetamide coupling, analogous to methods in and .
  • Pharmacological Potential: Structural analogs with sulfonamide/acetamide motifs show activity in enzyme inhibition (AChE) or receptor binding (opioids), suggesting the target may have similar applications.
  • Optimization Opportunities : Modifying the piperidine ring to piperazine (as in ) or introducing electron-withdrawing groups (e.g., dichloro in ) could enhance solubility or metabolic stability.

Biological Activity

The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25ClN2O3SC_{21}H_{25}ClN_{2}O_{3}S, with a molecular weight of approximately 436.95 g/mol. The presence of functional groups such as the chlorophenyl and dimethylphenyl moieties enhances its biological profile.

Property Value
Molecular FormulaC21H25ClN2O3SC_{21}H_{25}ClN_{2}O_{3}S
Molecular Weight436.95 g/mol
Key Functional GroupsPiperidine, Sulfonyl, Acetamide

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The sulfonamide functionality is particularly noted for its antibacterial effects, making this compound a candidate for further exploration in this area.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions such as Alzheimer's disease and urinary tract infections .

The mechanism of action involves the interaction of the compound with specific molecular targets, including receptors or enzymes. It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal communication and potentially offering therapeutic benefits for neurological conditions .

Case Studies

  • Antibacterial Screening : A series of synthesized compounds bearing similar piperidine moieties were evaluated for antibacterial activity. Compounds were tested against multiple bacterial strains, revealing varying degrees of effectiveness, which highlights the potential of piperidine derivatives in developing new antibacterial agents .
  • Enzyme Inhibition Studies : In another study focusing on enzyme inhibition, several piperidine derivatives were synthesized and tested for their ability to inhibit AChE and urease. The results indicated that certain modifications to the piperidine structure could enhance inhibitory activity significantly .
  • Pharmacological Profiles : The pharmacological behavior of compounds containing sulfamoyl groups has been extensively studied. These compounds have shown promise in cancer chemotherapy and hypoglycemic activity, suggesting that 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethylphenyl)acetamide may possess similar therapeutic potentials .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethylphenyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonylation of piperidine derivatives followed by coupling with substituted acetamide moieties. For example, sulfonylation of 4-chlorobenzenesulfonyl chloride with piperidine intermediates under basic conditions (e.g., NaH in THF) is critical to avoid side reactions. Subsequent coupling with N-(2,4-dimethylphenyl)acetamide requires controlled stoichiometry (1:1.2 molar ratio) and reflux in polar aprotic solvents like DMF to achieve yields >70% .
  • Key Data :

StepReagents/ConditionsYield (%)
SulfonylationNaH, THF, 0°C → RT85
Acetamide CouplingDMF, 80°C, 12h72

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are essential for confirming molecular weight and backbone structure. X-ray crystallography (e.g., single-crystal diffraction) resolves stereochemical ambiguities, particularly for the sulfonyl-piperidine and acetamide moieties. Discrepancies in 1H^{1}\text{H} NMR shifts (e.g., δ 2.4–3.1 ppm for piperidinyl protons) may arise from conformational flexibility, requiring DFT calculations for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer : Divergent bioactivity results often stem from assay-specific variables:

  • Cell Line Selection : Use standardized panels (e.g., NCI-60 for anticancer screening) to ensure reproducibility.
  • Dosage Optimization : Conduct dose-response curves (0.1–100 µM) to identify IC50_{50} values while accounting for cytotoxicity in normal cell lines (e.g., HEK293).
  • Mechanistic Studies : Combine transcriptomic profiling (RNA-seq) and target engagement assays (e.g., thermal shift assays) to distinguish on-target effects from off-target interactions .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or liposomal encapsulation to enhance aqueous solubility (>50 µg/mL).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide nitrogen to improve membrane permeability, as demonstrated in analogous sulfonamide derivatives .
  • Pharmacokinetic Profiling : Monitor plasma half-life (t1/2_{1/2}) and clearance rates via LC-MS/MS in rodent models to refine dosing regimens .

Q. How do structural modifications (e.g., substituent variation on the phenyl ring) impact target binding affinity?

  • Methodological Answer : SAR studies require systematic substitutions (e.g., halogenation, methoxy groups) followed by computational docking (AutoDock Vina) and molecular dynamics simulations. For instance:

  • 4-Chlorophenyl Group : Enhances hydrophobic interactions with kinase ATP pockets (ΔG = -9.2 kcal/mol).
  • 2,4-Dimethylphenyl Acetamide : Reduces steric hindrance, improving ligand-receptor complementarity .
    • Key Data :
SubstituentBinding Affinity (Kd_d, nM)
4-Cl12.3 ± 1.2
2,4-diCH3_38.7 ± 0.9

Q. What analytical challenges arise in detecting degradation products under stressed conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) coupled with UPLC-QTOF-MS identify major degradation pathways:

  • Acidic Conditions : Cleavage of the sulfonamide bond generates 4-chlorobenzenesulfonic acid (m/z 191.2) and piperidine-acetamide fragments.
  • Oxidative Stress : Formation of N-oxide derivatives (m/z +16) requires orthogonal validation via 1H^{1}\text{H} NMR .

Contradiction Analysis

Q. Why do computational predictions of logP values differ from experimental measurements?

  • Methodological Answer : Discrepancies arise from:

  • Algorithm Limitations : Software like ACD/Labs may underestimate solvation effects for sulfonamide groups.
  • Experimental Variability : Shake-flask vs. HPLC-derived logP values (±0.5 units) due to pH-dependent ionization (pKa ~6.8 for sulfonamide). Validate via isocratic reversed-phase HPLC with reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.